N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, with a hydroxy and methylsulfanyl substituted butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-hydroxy-4-methylsulfanylbutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, although this is less common.
Substitution: The hydroxy group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial properties, similar to other sulfonamides.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The hydroxy and methylsulfanyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-Hydroxy-4-methylsulfanylbutyl)-4-phenylbutanamide
- N-(2-Hydroxy-4-methylsulfanylbutyl)-2,4,6-trimethylbenzenesulfonamide
- 2-Hydroxy-4-methylsulfanylbutanoic acid
Comparison: N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxy and methylsulfanyl groups on the butyl chain. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-10-4-3-5-12(8-10)18(15,16)13-9-11(14)6-7-17-2/h3-5,8,11,13-14H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMRKPLQCHCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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